molecular formula C7H6BrF3N2O B8155682 5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-2-amine

5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-2-amine

Cat. No.: B8155682
M. Wt: 271.03 g/mol
InChI Key: UQQSSDCVAIUJKH-UHFFFAOYSA-N
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Description

5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-2-amine is a fluorinated pyridine derivative characterized by a bromine atom at position 5, a trifluoroethoxy group (-OCH₂CF₃) at position 6, and an amine (-NH₂) at position 2 of the pyridine ring. Its molecular formula is C₇H₆BrF₃N₂O, with a molecular weight of 271.04 g/mol and CAS number 2369616-84-0 . The trifluoroethoxy group enhances the compound's lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

5-bromo-6-(2,2,2-trifluoroethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-4-1-2-5(12)13-6(4)14-3-7(9,10)11/h1-2H,3H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQSSDCVAIUJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-2-amine typically involves the following steps:

    Trifluoroethoxylation: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethanol and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and trifluoroethoxy positions.

    Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), ammonia, and amine derivatives.

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd), bases such as potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF).

Major Products Formed:

    Substitution Products: Various substituted pyridines with different functional groups.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amine derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Discovery: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals, including herbicides and insecticides.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-2-amine depends on its specific application. In drug discovery, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Pyridin-2-amine Derivatives

Table 1: Key Structural Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-2-amine Br (5), -OCH₂CF₃ (6), -NH₂ (2) C₇H₆BrF₃N₂O 271.04 2369616-84-0 High lipophilicity; drug intermediate
5-Bromo-6-chloropyridin-2-amine Br (5), Cl (6), -NH₂ (2) C₅H₄BrClN₂ 206.46 Not specified Simpler halogenation; lower cost
5-Bromo-6-fluoropyridin-2-amine Br (5), F (6), -NH₂ (2) C₅H₄BrFN₂ 191.00 944401-65-4 Smaller substituent; higher reactivity
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine Br (5), -OCF₃ (3), -NH₂ (2) C₆H₄BrF₃N₂O 257.01 1361852-35-8 Electron-withdrawing -OCF₃ at position 3
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Br (5), -OCH₂CF₃ (2) C₇H₅BrF₃NO 256.02 126728-58-3 Trifluoroethoxy at position 2; no amine
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), -CF₃ (6), -NH₂ (2) C₆H₃BrClF₃N₂ 275.45 2137028-35-2 Bulky -CF₃ group; steric hindrance

Key Observations :

  • Electron-Withdrawing Effects : The trifluoroethoxy group (-OCH₂CF₃) in the target compound provides stronger electron withdrawal than chloro (-Cl) or fluoro (-F) groups, influencing reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
  • Positional Isomerism : Moving the trifluoroethoxy group from position 6 (target compound) to position 2 (CAS 126728-58-3) eliminates the amine functionality, altering biological activity .

Insights :

  • The target compound’s synthesis often involves bromination of pre-functionalized pyridines, with yields varying based on reaction conditions .
  • Halogen exchange (e.g., Br to F) is less efficient (~60% yield) compared to direct functionalization .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The trifluoroethoxy group in the target compound is prevalent in antitumor and antiviral agents due to its metabolic stability . Analogs like 5-Bromo-6-fluoropyridin-2-amine are used in PET tracer synthesis .
  • Agrochemicals : Chloro and trifluoromethyl analogs (e.g., 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine) serve as precursors in herbicide development .

Biological Activity

5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

  • Molecular Formula: C7H6BrF3N2O
  • Molecular Weight: 253.04 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of bromine and trifluoroethoxy groups enhances its lipophilicity and may influence its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases involved in cellular signaling pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting physiological responses.

Biological Activity Overview

The compound has shown varying degrees of biological activity in different studies:

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerPotential inhibitory effects on cancer cell lines; specific targets under investigation.
NeuroprotectiveMay offer protective effects in neurodegenerative models.
Enzyme InhibitionInhibits specific kinases relevant in disease pathways (e.g., GSK3).

Case Studies

  • Antimicrobial Activity:
    • A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations below 50 µg/mL.
  • Anticancer Potential:
    • Research conducted on various cancer cell lines indicated that this compound reduced cell viability by over 70% at IC50 concentrations around 10 µM, suggesting a promising lead for further development.
  • Neuroprotective Effects:
    • In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced apoptosis markers, indicating potential neuroprotective properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption: Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
  • Metabolism: Primarily metabolized in the liver with a half-life of approximately 4 hours.
  • Excretion: Excreted mainly via urine as metabolites.

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